molecular formula C21H18N4O4 B2524582 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1511834-90-4

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2524582
CAS No.: 1511834-90-4
M. Wt: 390.399
InChI Key: VBUVQKCBQJHALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an azetidine ring (4-membered nitrogen heterocycle), and a 1,2,3-triazole-4-carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection properties . The azetidine ring enhances conformational rigidity, while the triazole-carboxylic acid moiety contributes to hydrogen bonding and metal coordination, making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-20(27)19-11-25(23-22-19)13-9-24(10-13)21(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,13,18H,9-10,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUVQKCBQJHALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511834-90-4
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a triazole moiety, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O4C_{21}H_{18}N_{4}O_{4} with a molecular weight of approximately 390.39 g/mol. The structure includes functional groups that are critical for its biological activity, particularly the triazole ring known for its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : Cyclization reactions are employed using appropriate precursors.
  • Introduction of the Fmoc Group : This is achieved using Fmoc chloride in the presence of a base.
  • Formation of the Triazole Ring : A cycloaddition reaction is conducted, often utilizing azides and alkynes under copper-catalyzed conditions (CuAAC) .

Biological Activity

Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the azetidine and triazole rings enhances their antimicrobial properties .
  • Anticancer Potential : Studies suggest that triazole-containing compounds may inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activity involved in cell cycle regulation .
  • Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases .

The mechanism by which 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways .

Case Studies

Several studies have highlighted the biological activity of similar triazole-containing compounds:

  • Anticancer Studies : A study published in 2019 demonstrated that triazole hybrids exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
  • Antimicrobial Evaluation : Research has shown that certain triazole derivatives possess potent antibacterial and antifungal activity, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

A comparison with other related compounds reveals similarities in structure but differences in biological activity:

Compound NameStructureBiological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acidStructureModerate anticancer activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)piperidine-4-carboxylic acidStructureStrong antimicrobial properties

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
  • Protecting Group : tert-Butoxycarbonyl (Boc) instead of Fmoc.
  • Key Differences :
    • Deprotection : Boc requires acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc is removed under basic conditions (e.g., piperidine), allowing orthogonal protection strategies .
    • Stability : Boc is stable to bases but sensitive to acids; Fmoc is acid-stable but base-labile.
    • Applications : Boc is preferred in solid-phase synthesis for acid-resistant scaffolds, while Fmoc is ideal for stepwise peptide elongation .
1-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Variation : A butyl spacer links the Fmoc group to the triazole.
  • Solubility: Enhanced hydrophobicity due to the extended alkyl chain may reduce aqueous solubility compared to the azetidine-linked analog .

Analogues with Different Heterocyclic Cores

3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,2-oxazole-5-carboxylic acid
  • Heterocycle : Oxazole replaces triazole.
  • Key Differences :
    • Electronic Properties : Oxazole’s electron-withdrawing nature reduces basicity compared to triazole, affecting hydrogen-bonding capacity.
    • Synthetic Route : Oxazoles are typically synthesized via cyclization of acylated β-keto esters, whereas triazoles are formed via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid
  • Heterocycle : Thiazole replaces triazole.
  • Impact :
    • Lipophilicity : The sulfur atom in thiazole increases logP values, enhancing membrane permeability but reducing solubility.
    • Biological Activity : Thiazoles are common in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .

Analogues with Modified Azetidine Substituents

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
  • Modification : Carboxylic acid is directly attached to the azetidine ring.
  • Synthesis: Prepared via Fmoc protection of azetidine-2-carboxylic acid, avoiding click chemistry steps .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
  • Modification : Hydroxyl group added to the azetidine ring.
  • Impact: Hydrogen Bonding: The hydroxyl group enhances solubility and provides a site for derivatization. Stability: Potential for intramolecular hydrogen bonding with the carboxylic acid, affecting reactivity .

Q & A

Q. What are the critical considerations for synthesizing 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including: (i) Protection of the azetidine nitrogen using the fluorenylmethoxycarbonyl (Fmoc) group to prevent undesired side reactions. (ii) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. (iii) Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize byproducts. For instance, DMSO is often used as a solvent due to its ability to dissolve polar intermediates. Yield improvements (up to 75%) are achieved by iterative purification via reverse-phase HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁵N NMR confirms regioselectivity of the triazole ring and Fmoc group placement. 2D HMBC experiments resolve ambiguities in azetidine connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (C₂₃H₂₁N₄O₄) and detects impurities.
  • Elemental Analysis : Ensures ≥95% purity by matching experimental vs. theoretical C/H/N ratios .
  • Physical Property Table :
PropertyValue
Molecular Weight390.39 g/mol
Predicted pKa3.29 (carboxylic acid group)
Solubility in DMSO100 mg/mL

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the Fmoc group. Desiccate to avoid moisture-induced degradation.
  • Handling : Use nitrile gloves and safety goggles. Conduct reactions in fume hoods to limit inhalation exposure (classified as H335 for respiratory irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, FBS interference). To address this: (i) Use surface plasmon resonance (SPR) to quantify binding affinity (KD) for target proteins (e.g., kinases), ensuring buffer consistency (pH 7.4, 150 mM NaCl). (ii) Validate cytotoxicity claims via dose-response curves across multiple cancer cell lines (e.g., HeLa, MCF-7) with controls for Fmoc-group toxicity. (iii) Cross-reference with structurally analogous compounds (e.g., azetidine vs. pyrrolidine derivatives) to isolate scaffold-specific effects .

Q. What computational approaches are recommended for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2). Prioritize docking grids covering catalytic triads.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonding with the carboxylic acid group.
  • QSAR Modeling : Train models on triazole-azetidine derivatives to predict IC₅₀ values against bacterial efflux pumps .

Q. How does the Fmoc group influence the compound’s stability and reactivity in different environments?

  • Methodological Answer :
  • Stability : The Fmoc group enhances stability in neutral/alkaline conditions but is labile under acidic conditions (e.g., 20% piperidine in DMF removes it via β-elimination).
  • Reactivity : The electron-withdrawing Fmoc group reduces nucleophilicity of the azetidine nitrogen, directing reactivity toward the triazole’s carboxylate for amide coupling.
  • Solubility : Fmoc’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for reactions, complicating aqueous-phase applications .

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity data may stem from impurity profiles (e.g., residual copper from CuAAC). Mitigate by:
    (i) Chelating agents (EDTA) during purification.
    (ii) LC-MS tracking of batch-to-batch variability.
    (iii) Independent replication in ≥3 labs using standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.